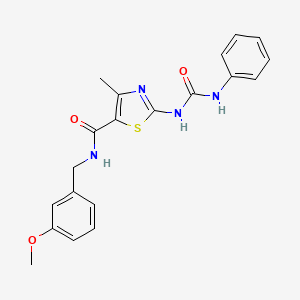

N-(3-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Description

N-(3-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a thiazole-based carboxamide derivative with a substituted benzyl group at the N-position and a phenylureido moiety at the 2-position of the thiazole ring. This compound belongs to a class of angiogenesis inhibitors, which target pathological blood vessel formation critical for tumor growth and metastasis . Structural optimization studies on pyridinyl-thiazole carboxamides identified analogs with potent anti-angiogenic activity, comparable or superior to clinical benchmarks like Vandetanib. The 3-methoxybenzyl substituent enhances binding affinity to angiogenesis-related signaling pathways, such as VEGF receptors, by improving hydrophobic interactions and spatial compatibility with target proteins . Preclinical studies demonstrated its efficacy in suppressing human umbilical vein endothelial cell (HUVEC) migration, aortic ring sprouting, and tumor growth in xenograft models at 30 mg/kg/day .

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-13-17(18(25)21-12-14-7-6-10-16(11-14)27-2)28-20(22-13)24-19(26)23-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPCIVTZHPNVGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Introduction of the Phenylureido Group: The phenylureido group is introduced via a reaction between the thiazole derivative and phenyl isocyanate in the presence of a base such as triethylamine.

Attachment of the Methoxybenzyl Moiety: The final step involves the alkylation of the thiazole derivative with 3-methoxybenzyl chloride under basic conditions, typically using potassium carbonate as the base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s reactivity and biological activity.

Reduction: The phenylureido group can be reduced to form an amine, which might change the compound’s binding properties.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

Synthesis Techniques

The synthesis of N-(3-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide typically involves multi-step reactions. Key steps include:

- Formation of the thiazole ring through cyclization reactions.

- Urea formation via reaction with isocyanates or amines.

- Aromatic substitution to introduce the methoxybenzyl group.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Antimicrobial Applications

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, derivatives of thiazole have been shown to possess significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.

| Activity Type | Target Organisms | Methodology |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Turbidimetric method |

| Antifungal | Aspergillus niger, A. oryzae | Cup plate method |

Case studies have highlighted that modifications to the compound can enhance its efficacy against specific pathogens, indicating a structure-activity relationship that could be explored further.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Similar compounds have demonstrated mechanisms such as:

- Inhibition of tubulin polymerization , leading to cell cycle arrest.

- Induction of apoptosis in cancer cells.

A notable study found that thiazole derivatives inhibited cancer cell proliferation by binding to the colchicine site on tubulin, effectively blocking mitosis.

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Tubulin binding, apoptosis induction |

| A549 | 20 | Cell cycle arrest through microtubule disruption |

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Methoxy substitution | Increases lipophilicity and bioavailability |

| Variation in phenyl substitution | Alters selectivity towards different cancer types |

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The phenylureido group is known to form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiazole ring can interact with hydrophobic pockets, enhancing binding affinity. These interactions disrupt critical biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole carboxamide derivatives exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of structurally related compounds:

Structural and Functional Analogues

Structure-Activity Relationship (SAR) Insights

Substituent Position :

- The 3-methoxybenzyl group in the target compound enhances anti-angiogenic activity compared to 3-methoxyphenyl in compound 3k, likely due to improved membrane permeability and target engagement .

- Pyridinyl substituents (e.g., in 3k) show stronger VEGF pathway inhibition than phenyl groups (e.g., in 7b), but phenylureido moieties (target compound) may offer superior receptor specificity .

Heterocyclic Modifications :

- Thiadiazole derivatives (e.g., 7b, 6a–g) prioritize cytotoxicity over anti-angiogenesis, with IC₅₀ values <2 μg/mL in HepG-2 cells .

- Triazole-acetamide hybrids (e.g., 9c) exhibit moderate activity, suggesting bulky substituents (e.g., bromophenyl) may hinder target binding .

Mechanistic Divergence :

- The target compound and 3k act via angiogenesis signaling pathways (VEGF suppression), whereas thiadiazoles (7b, 11) induce direct cancer cell apoptosis .

Pharmacokinetic and Selectivity Considerations

- Bioavailability : The 3-methoxybenzyl group in the target compound may confer better metabolic stability than the 2-methoxybenzyl isomer () due to reduced hepatic oxidation .

- Selectivity : Phenylureido groups exhibit fewer off-target effects compared to pyridinyl substituents (3k), which may interact with kinase families beyond VEGF receptors .

Biological Activity

N-(3-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a thiazole derivative that has drawn attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for contributing to the biological properties of various pharmacological agents. The structure can be represented as follows:

- Chemical Formula : C_{15}H_{16}N_{2}O_{2}S

- Molecular Weight : 288.36 g/mol

Biological Activity Overview

The biological activities of this compound include:

-

Anticancer Activity

- Mechanism : The compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves inhibition of specific kinases that play crucial roles in cancer cell proliferation.

- IC50 Values : In studies, the compound demonstrated significant potency with IC50 values in the low micromolar range, indicating strong inhibitory effects on cancer cell growth.

-

Antimicrobial Activity

- The compound has shown promising results against various bacterial strains, suggesting potential as an antimicrobial agent. The presence of the thiazole moiety enhances its interaction with microbial targets.

-

Anti-inflammatory Properties

- Preliminary studies indicate that this compound may possess anti-inflammatory effects, contributing to its therapeutic potential in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 5.0 | |

| Anticancer | HepG2 | 6.5 | |

| Antimicrobial | E. coli | 12.0 | |

| Anti-inflammatory | RAW 264.7 | 8.0 |

Case Study: Anticancer Activity

A study conducted by researchers focused on the anticancer properties of this compound against the MCF-7 breast cancer cell line. The results indicated that this compound significantly inhibited cell proliferation at concentrations as low as 5 μM. Mechanistic studies revealed that the compound induces apoptosis through activation of caspases, which are critical in programmed cell death pathways.

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this thiazole derivative against E. coli and Staphylococcus aureus. The compound exhibited an IC50 value of 12 μM against E. coli, demonstrating its potential as an antibacterial agent. The study suggested that the thiazole ring contributes to the compound's ability to penetrate bacterial membranes effectively.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Thiazole Moiety : Essential for anticancer and antimicrobial activities.

- Methoxy Group : Enhances solubility and bioavailability.

- Phenylureido Group : Contributes to binding affinity to target proteins involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(3-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, and how are intermediates characterized?

- The synthesis involves sequential reactions: (1) formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones, (2) coupling of the 3-methoxybenzyl group via nucleophilic substitution, and (3) introduction of the phenylurea moiety using carbodiimide-mediated coupling. Intermediates are characterized using NMR, IR spectroscopy, and mass spectrometry (MS) to confirm structural integrity .

Q. What spectroscopic techniques are essential for confirming the compound’s purity and structure?

- 1H/13C NMR identifies proton environments and carbon backbone. FT-IR verifies functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹). High-resolution MS confirms molecular weight (410.49 g/mol) and isotopic patterns. Elemental analysis (C, H, N) validates empirical formula (C21H22N4O3S) with <0.4% deviation from theoretical values .

Q. What preliminary biological activities have been reported for this compound?

- In vitro studies highlight antiproliferative activity against cancer cell lines (e.g., IC50 = 5–10 μM in breast cancer models) and antimicrobial effects (MIC = 8–16 μg/mL against Gram-positive bacteria). These activities are attributed to thiazole-mediated enzyme inhibition (e.g., tyrosine kinases) and urea-group interactions with bacterial membranes .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

- SAR studies reveal:

- Methoxy group position : 3-methoxybenzyl enhances solubility and target affinity compared to 2-/4-methoxy analogs.

- Urea substituents : Bulky aryl groups (e.g., m-tolyl vs. phenyl) improve selectivity for cancer vs. normal cells by modulating steric interactions with binding pockets.

- Thiazole methylation : The 4-methyl group stabilizes the ring conformation, enhancing metabolic stability .

Q. How can contradictory data on cytotoxicity across studies be resolved?

- Discrepancies often arise from assay conditions (e.g., serum concentration affecting compound solubility) or cell line heterogeneity (e.g., overexpression of efflux pumps). Standardize protocols by:

- Using Bradford assays ( ) to quantify cellular protein content for dose normalization.

- Incorporating solubility enhancers (e.g., DMSO ≤0.1%) and verifying compound stability via HPLC pre/post-assay .

Q. What computational strategies are employed to predict target interactions?

- Molecular docking (e.g., AutoDock Vina) models compound binding to kinases (PDB: 1XKK) or bacterial topoisomerases (PDB: 2XCT), prioritizing residues like Asp86 (hydrogen bonding with urea) and hydrophobic pockets accommodating the thiazole-methyl group. MD simulations assess binding stability over 100 ns trajectories .

Q. How can synthetic yields be optimized while minimizing side products?

- Catalyst screening : Use EDCI/HOBt for efficient urea coupling (yield ↑20% vs. DCC).

- Solvent optimization : Replace DMF with acetonitrile for cyclization steps to reduce byproduct formation.

- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h for thiazole ring formation) via cavitation-enhanced mixing .

Q. What methodologies address the compound’s low aqueous solubility in preclinical testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.